molecular formula C21H17NO4 B11096419 8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

Cat. No.: B11096419
M. Wt: 347.4 g/mol
InChI Key: BMFVYUUSIBKZLG-ZBJSNUHESA-N
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Description

8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromene core with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4,9-dimethyl-2H-furo[2,3-h]chromen-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then treated with hydroxylamine hydrochloride to introduce the hydroxyimino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydroxyimino group to an amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted furochromenes .

Scientific Research Applications

8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one is unique due to its combination of a furochromene core with a hydroxyimino group and a 4-methylphenyl substituent. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

8-[(E)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C21H17NO4/c1-11-4-6-14(7-5-11)19(22-24)20-13(3)18-16(25-20)9-8-15-12(2)10-17(23)26-21(15)18/h4-10,24H,1-3H3/b22-19+

InChI Key

BMFVYUUSIBKZLG-ZBJSNUHESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/C2=C(C3=C(O2)C=CC4=C3OC(=O)C=C4C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C2=C(C3=C(O2)C=CC4=C3OC(=O)C=C4C)C

Origin of Product

United States

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